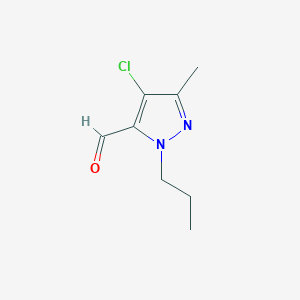

4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde

Description

Historical Development of Pyrazole Research

Pyrazole chemistry traces its origins to the late 19th century, when German chemist Ludwig Knorr first coined the term "pyrazole" in 1883 while investigating antipyrine derivatives. Early synthetic methods, such as Hans von Pechmann’s 1898 acetylene-diazomethane condensation, laid the groundwork for classical pyrazole synthesis. These approaches relied on prolonged reflux conditions, which often yielded single products with limited functionalization. The mid-20th century marked a turning point with the discovery of natural pyrazoles, exemplified by 1-pyrazolyl-alanine isolated from watermelon seeds in 1959. Subsequent decades saw the emergence of modern techniques, including microwave-assisted and one-pot multicomponent syntheses, which enabled efficient access to diverse pyrazole analogues. For instance, microwave protocols reduced reaction times from hours to minutes while improving yields by up to 40% compared to traditional methods.

Significance of Substituted Pyrazoles in Scientific Literature

Substituted pyrazoles occupy a pivotal role in medicinal and agrochemical research due to their tunable electronic and steric properties. Over 60% of FDA-approved pyrazole-containing drugs, such as celecoxib (a COX-2 inhibitor) and fipronil (an insecticide), feature substituents at the 1-, 3-, and 5-positions. The introduction of electron-withdrawing groups (e.g., chloro) at position 4 enhances metabolic stability, while alkyl chains (e.g., propyl) at position 1 improve lipophilicity and membrane permeability. A comparative analysis of pyrazole derivatives reveals distinct structure-activity relationships (SAR):

These modifications enable precise modulation of pharmacokinetic and physicochemical properties, driving innovation in drug discovery.

Position of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde in the Pyrazole Family

4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde (C₈H₁₁ClN₂O, MW 186.64 g/mol) exemplifies a multifunctional pyrazole derivative with strategic substituents. The propyl group at N-1 enhances solubility in nonpolar solvents, while the 4-chloro and 3-methyl groups confer steric and electronic effects that stabilize the ring against nucleophilic attack. The 5-carbaldehyde moiety serves as a reactive handle for further derivatization, enabling condensation reactions to form Schiff bases or hydrazones. Compared to simpler pyrazoles, this compound’s structural complexity positions it as a versatile intermediate in heterocyclic synthesis. For example, Vilsmeier-Haack formylation of 5-chloropyrazoles yields analogous carbaldehydes with >80% efficiency under optimized conditions.

Research Objectives and Scope

This article focuses on elucidating the synthetic pathways, structural attributes, and potential applications of 4-chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde within the pyrazole domain. Key objectives include:

- Correlating substituent effects with reactivity patterns observed in recent studies.

- Evaluating its role as a precursor for bioactive molecules, leveraging the carbaldehyde group for heteroannulation.

- Identifying gaps in current literature, particularly regarding regioselective modifications at the 3- and 5-positions.

By integrating crystallographic data, synthetic methodologies, and computational analyses, this review aims to establish a foundational understanding of the compound’s chemical behavior and utility.

Properties

IUPAC Name |

4-chloro-5-methyl-2-propylpyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-3-4-11-7(5-12)8(9)6(2)10-11/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBROSXKQFJFEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C(=N1)C)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, where 3-methyl-1-propyl-1H-pyrazole is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 5-position and the chloro group at the 4-position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products:

Oxidation: 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid.

Reduction: 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbodithioate has shown bacteriostatic activity against methicillin-resistant Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 4 µg/ml . This suggests that 4-chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde could serve as a precursor for developing new antimicrobial agents.

Analgesic and Anti-inflammatory Properties

Studies have evaluated pyrazole derivatives for analgesic and anti-inflammatory activities. The compound has been involved in synthesizing derivatives that were pharmacologically assessed using the tail flick method for analgesia and carrageenan-induced paw edema for inflammation . Such evaluations highlight the potential therapeutic benefits of this compound in pain management and inflammation reduction.

Anticonvulsant Activity

The synthesis of derivatives such as 2-((5-phenoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbothiomide suggests potential anticonvulsant properties. These compounds are being explored for their efficacy in treating seizure disorders, indicating a promising avenue for future research .

Agricultural Applications

Pesticidal Properties

The compound is also noted for its role as an intermediate in the synthesis of agrochemicals like tebufenpyrad and tolfenpyrad, both of which are effective acaricides and insecticides. These substances are utilized widely in agriculture due to their safety and efficacy against pests on various crops, including fruits and vegetables . The development of safer synthesis methods for these compounds further underscores their relevance in sustainable agriculture.

Synthesis and Chemical Reactions

4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde can be synthesized through various chemical reactions, including the Vilsmeier-Haack reaction, which allows for the introduction of aldehyde functionalities into pyrazole structures . This versatility in synthesis enhances its utility in creating a wide range of derivatives with tailored properties for specific applications.

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Scientific Reports highlighted the effectiveness of propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole derivatives against resistant bacterial strains. The research demonstrated that modifications to the pyrazole structure could enhance antimicrobial potency, paving the way for new drug development strategies targeting resistant pathogens .

Case Study 2: Inflammation Research

Research conducted on pyrazole derivatives showed promising results in animal models for analgesic effects. The compounds were tested under controlled conditions, revealing their potential to serve as effective treatments for chronic pain conditions while minimizing side effects associated with traditional analgesics .

Mechanism of Action

The mechanism of action of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro group can participate in halogen bonding, enhancing the compound’s binding affinity to specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Substituent Variations and Structural Impact

*Calculated value based on molecular formula.

Key Observations :

- Alkyl vs. Aryl Substituents : The propyl group (target) introduces hydrophobicity and conformational flexibility compared to rigid aryl groups (e.g., phenyl, 4-chlorophenyl), which may influence solubility and crystallinity .

- Electron-Withdrawing Effects : Chlorine at position 4 (target) versus position 5 (analogs) modifies the electron-deficient nature of the pyrazole ring, impacting intermolecular interactions and stability.

Analysis :

- Melting Points : Aryl-substituted analogs (e.g., 4-chlorophenyl derivative ) exhibit higher melting points (172–174°C) due to enhanced π-π stacking and dipole interactions, whereas alkyl-substituted derivatives (e.g., propyl) likely have lower melting points owing to reduced crystallinity.

- Synthetic Yields : Yields for aryl-carboxamide derivatives range from 62–71% , suggesting that steric and electronic factors (e.g., electron-withdrawing substituents) influence reaction efficiency. Propyl-substituted derivatives may require optimized conditions for comparable yields.

Spectral and Electronic Properties

- ¹H-NMR : Propyl groups introduce distinct triplet (δ ~0.9) and multiplet (δ ~1.5–1.7) signals for CH₃ and CH₂ protons, respectively, contrasting with aryl protons (δ 7.2–8.1) .

- IR Spectroscopy : Carbaldehyde stretching vibrations (~1630–1700 cm⁻¹) and C-Cl stretches (~600–800 cm⁻¹) are consistent across analogs .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 403.1 for compound 3a ) align with calculated masses, confirming structural integrity.

Biological Activity

4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound belonging to the pyrazole family. Its unique structure, characterized by a chlorine atom at the fourth position, a methyl group at the third position, and a propyl group at the first position of the pyrazole ring, makes it an interesting subject for research in medicinal chemistry due to its potential biological activities.

Antimicrobial Activity

Research indicates that 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.22 to 0.25 μg/mL, indicating potent activity against strains such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 4-Chloro-3-methyl-1-propyl-1H-pyrazole | 0.22 | Staphylococcus aureus |

| 4-Chloro-3-methyl-1-propyl-1H-pyrazole | 0.25 | Staphylococcus epidermidis |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it may inhibit specific enzymes involved in cell proliferation, showcasing its potential as an anticancer agent. For instance, derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells .

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Derivative A | 49.85 | A549 |

| Derivative B | 0.95 | NCI-H460 |

The biological activity of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde is believed to involve interactions with specific molecular targets, including enzymes and receptors that modulate biological pathways related to cell proliferation and apoptosis. The presence of the chlorine atom significantly influences its reactivity and interaction with biological systems .

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives based on this compound:

- Antimicrobial Evaluation : A study evaluated various pyrazole derivatives for their antimicrobial properties, revealing that modifications in the structure could enhance activity against resistant strains .

- Anticancer Screening : Another research investigated a series of pyrazole derivatives for their potential to induce apoptosis in cancer cells, with promising results indicating a mechanism involving cell cycle arrest .

Q & A

Q. What are the established synthetic routes for 4-chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction , which involves formylation of 3-methyl-1-propyl-1H-pyrazol-5(4H)-one using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). This method introduces the aldehyde group at the 4-position while maintaining the chloro and methyl substituents . Alternative routes may involve nucleophilic substitution of pre-functionalized pyrazole intermediates, but the Vilsmeier-Haack approach remains the most widely reported due to its efficiency and scalability.

Q. How is the compound characterized structurally and spectroscopically?

Key characterization methods include:

- Single-crystal X-ray diffraction (SCXRD) : Resolves the molecular geometry and confirms regiochemistry. For example, bond lengths (e.g., C=O at ~1.22 Å) and torsion angles validate the aldehyde group's position .

- Spectroscopy :

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yield and purity in the Vilsmeier-Haack synthesis?

Critical parameters include:

- Temperature control : Maintaining 0–5°C during DMF addition minimizes side reactions (e.g., over-chlorination) .

- Molar ratios : A 1:1.2 ratio of pyrazolone to POCl₃ ensures complete formylation. Excess DMF (>2 eq) can lead to byproducts like dimethylamide derivatives .

- Workup protocols : Quenching with ice-water followed by neutralization (NaHCO₃) enhances aldehyde stability. Recrystallization from ethanol/water mixtures improves purity .

Q. How can discrepancies between spectroscopic and crystallographic data be resolved?

Discrepancies often arise from:

- Dynamic effects in solution : Conformational flexibility (e.g., aldehyde rotation) may obscure NMR signals, while SCXRD provides static solid-state data. Computational tools like Mercury CSD (for packing analysis) and Density Functional Theory (DFT) simulations can reconcile these differences by modeling solution-state behavior .

- Polymorphism : Multiple crystal forms (e.g., solvates vs. unsolvated structures) may yield divergent diffraction patterns. Thermoanalytical techniques (DSC/TGA) and variable-temperature XRD are recommended to assess phase transitions .

Q. What computational tools are recommended for analyzing intermolecular interactions and crystal packing?

- SHELX suite : Used for structure refinement, particularly for handling high-resolution data or twinned crystals. SHELXL’s constraints (e.g., DELU, ISOR) improve thermal parameter accuracy in disordered regions .

- Mercury CSD : Visualizes Hirshfeld surfaces and fingerprint plots to quantify intermolecular contacts (e.g., C–H···O hydrogen bonds, Cl···π interactions) .

- ORTEP-3 : Generates publication-quality thermal ellipsoid diagrams, emphasizing anisotropic displacement parameters for heavy atoms like chlorine .

Q. How do substituent effects guide synthetic pathway selection for pyrazole-carbaldehyde derivatives?

- Electron-withdrawing groups (e.g., Cl, CF₃) : Favor electrophilic substitution at the 4-position via Vilsmeier-Haack. Steric hindrance from bulky groups (e.g., propyl) may require extended reaction times or elevated temperatures .

- Nucleophilic displacement : 5-chloro derivatives (e.g., 4-chloro-3-methyl analogs) undergo substitution with phenols or thiols under basic conditions (K₂CO₃, DMF, 80°C), enabling diversification of the pyrazole core .

Data Contradiction Analysis Example

A study reported conflicting melting points (78–79°C vs. 140–141°C) for structurally similar derivatives. This was attributed to polymorphism and solvent inclusion. SCXRD revealed that the lower-melting form was a solvate (ethanol/water), while the higher-melting form was unsolvated. Researchers should always report crystallization solvents and characterize thermal behavior comprehensively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.